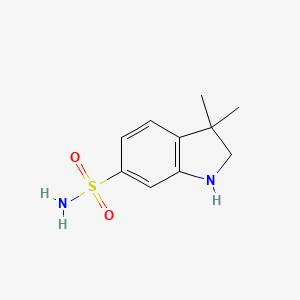
1-(2-Isopropoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Isopropoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the pyrazole family, which is known for its diverse biological activities and utility in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-isopropoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the reaction time and improves the overall yield and purity of the compound.
化学反应分析
Types of Reactions
1-(2-Isopropoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ether under inert atmosphere.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions often require a catalyst and are conducted at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized pyrazole derivatives.
科学研究应用
1-(2-Isopropoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine has found applications in various scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Isopropoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
1-(2-Isopropoxyethyl)-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one: Known for its potential therapeutic applications in treating multiple system atrophy.
2-(2-Isopropoxyethyl)pyridine: A compound with significant attention in scientific research due to its potential biological and industrial applications.
Uniqueness
1-(2-Isopropoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine stands out due to its unique structural features and versatile reactivity
属性
分子式 |
C10H19N3O |
|---|---|
分子量 |
197.28 g/mol |
IUPAC 名称 |
3,5-dimethyl-1-(2-propan-2-yloxyethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H19N3O/c1-7(2)14-6-5-13-9(4)10(11)8(3)12-13/h7H,5-6,11H2,1-4H3 |
InChI 键 |
VHMMOGQTYFBLPL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CCOC(C)C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


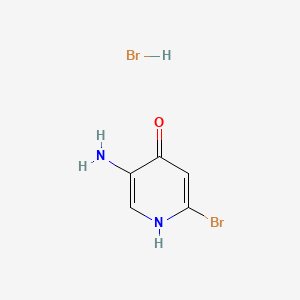


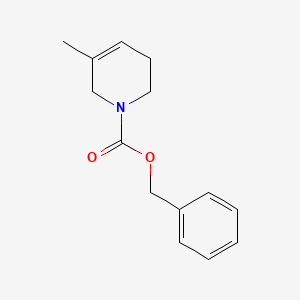
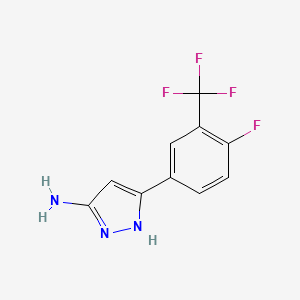
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13482285.png)
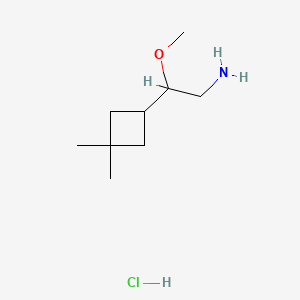


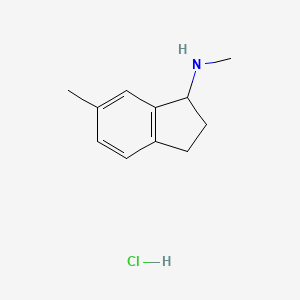
![6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13482316.png)

